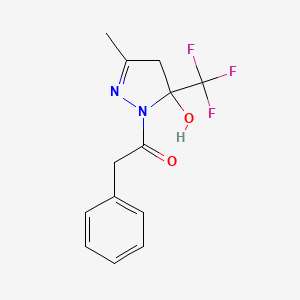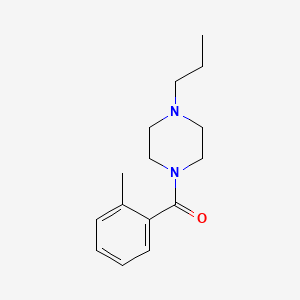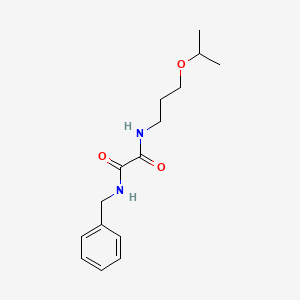![molecular formula C20H26N4O3 B4934072 N-[2-(3-methylphenoxy)ethyl]-5-(4-methyl-1-piperazinyl)-2-nitroaniline](/img/structure/B4934072.png)
N-[2-(3-methylphenoxy)ethyl]-5-(4-methyl-1-piperazinyl)-2-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(3-methylphenoxy)ethyl]-5-(4-methyl-1-piperazinyl)-2-nitroaniline, also known as MLN8237, is a small molecule inhibitor that targets the Aurora A kinase. Aurora A kinase is a serine/threonine kinase that plays a crucial role in cell division and is overexpressed in various types of cancer. MLN8237 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of cancer.
Mechanism of Action
N-[2-(3-methylphenoxy)ethyl]-5-(4-methyl-1-piperazinyl)-2-nitroaniline targets the Aurora A kinase, which plays a critical role in cell division. Aurora A kinase is overexpressed in various types of cancer, and its inhibition leads to the disruption of the mitotic spindle and the induction of cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
N-[2-(3-methylphenoxy)ethyl]-5-(4-methyl-1-piperazinyl)-2-nitroaniline has been shown to inhibit the phosphorylation of histone H3, a marker of mitotic entry, and to induce the phosphorylation of Bcl-2, a pro-apoptotic protein. N-[2-(3-methylphenoxy)ethyl]-5-(4-methyl-1-piperazinyl)-2-nitroaniline has also been shown to inhibit the migration and invasion of cancer cells.
Advantages and Limitations for Lab Experiments
N-[2-(3-methylphenoxy)ethyl]-5-(4-methyl-1-piperazinyl)-2-nitroaniline has several advantages as a research tool. It is a potent and selective inhibitor of Aurora A kinase, and its effects on cancer cells have been extensively studied. However, N-[2-(3-methylphenoxy)ethyl]-5-(4-methyl-1-piperazinyl)-2-nitroaniline also has some limitations. It has low solubility in aqueous solutions, and its pharmacokinetic properties may limit its efficacy in vivo.
Future Directions
There are several future directions for the research on N-[2-(3-methylphenoxy)ethyl]-5-(4-methyl-1-piperazinyl)-2-nitroaniline. One area of interest is the identification of biomarkers that can predict the response to N-[2-(3-methylphenoxy)ethyl]-5-(4-methyl-1-piperazinyl)-2-nitroaniline in cancer patients. Another area of interest is the evaluation of N-[2-(3-methylphenoxy)ethyl]-5-(4-methyl-1-piperazinyl)-2-nitroaniline in combination with other targeted therapies or immunotherapies. Finally, the development of more potent and selective inhibitors of Aurora A kinase may lead to the discovery of new anti-cancer agents.
Synthesis Methods
The synthesis of N-[2-(3-methylphenoxy)ethyl]-5-(4-methyl-1-piperazinyl)-2-nitroaniline involves several steps, starting with the reaction of 3-methylphenol with ethylene oxide to form 2-(3-methylphenoxy)ethanol. This is followed by the reaction of 2-(3-methylphenoxy)ethanol with 2-nitroaniline in the presence of potassium carbonate, which results in the formation of N-[2-(3-methylphenoxy)ethyl]-5-nitro-2-aniline. Finally, the reduction of N-[2-(3-methylphenoxy)ethyl]-5-nitro-2-aniline with sodium dithionite and the subsequent reaction with 4-methylpiperazine leads to the formation of N-[2-(3-methylphenoxy)ethyl]-5-(4-methyl-1-piperazinyl)-2-nitroaniline.
Scientific Research Applications
N-[2-(3-methylphenoxy)ethyl]-5-(4-methyl-1-piperazinyl)-2-nitroaniline has been extensively studied for its anti-cancer properties. It has been shown to inhibit the proliferation of cancer cells in vitro and in vivo, and to induce cell cycle arrest and apoptosis in cancer cells. N-[2-(3-methylphenoxy)ethyl]-5-(4-methyl-1-piperazinyl)-2-nitroaniline has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies.
properties
IUPAC Name |
N-[2-(3-methylphenoxy)ethyl]-5-(4-methylpiperazin-1-yl)-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3/c1-16-4-3-5-18(14-16)27-13-8-21-19-15-17(6-7-20(19)24(25)26)23-11-9-22(2)10-12-23/h3-7,14-15,21H,8-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUASKPYMGRGXGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCNC2=C(C=CC(=C2)N3CCN(CC3)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-N'-phenylurea](/img/structure/B4933997.png)
![3-benzyl-5-{3-[(2-chloro-6-fluorobenzyl)oxy]-4-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4934006.png)


![2-chloro-N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B4934027.png)
![N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)-2-furamide](/img/structure/B4934034.png)

![1-[2-(methylthio)benzoyl]-4-piperidinecarboxamide](/img/structure/B4934044.png)

![4-bromo-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B4934062.png)

![(1S*,5R*)-6-{3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxybenzoyl}-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B4934083.png)
![6-amino-4-(5-ethyl-2-thienyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4934089.png)
